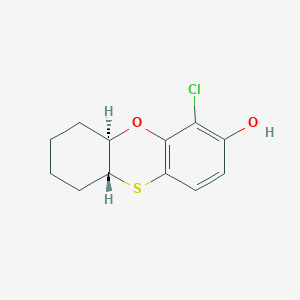![molecular formula C12H13NO4S2 B14391711 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate CAS No. 89862-53-3](/img/structure/B14391711.png)
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanylcarbonyl group and a propyl formate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylthiol to form 2-(methylsulfanyl)pyridine.
Carbonylation: The 2-(methylsulfanyl)pyridine is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to introduce the carbonyl group, forming 6-[(methylsulfanyl)carbonyl]pyridine.
Thioester Formation: The 6-[(methylsulfanyl)carbonyl]pyridine is reacted with 3-mercaptopropionic acid to form the thioester linkage.
Esterification: Finally, the thioester is esterified with formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate involves its interaction with specific molecular targets. The compound’s carbonyl and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-[(Methylsulfanyl)carbonyl]pyridine: Lacks the propyl formate ester group.
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propionic acid: Contains a carboxylic acid group instead of the formate ester.
Uniqueness
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridine ring and the formate ester group allows for diverse applications in various fields.
属性
CAS 编号 |
89862-53-3 |
|---|---|
分子式 |
C12H13NO4S2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate |
InChI |
InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3 |
InChI 键 |
HGWOQCUDTJIPMF-UHFFFAOYSA-N |
规范 SMILES |
CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


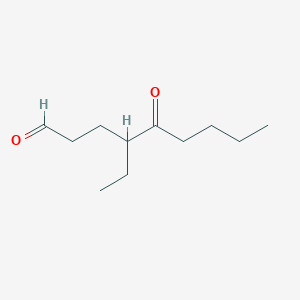
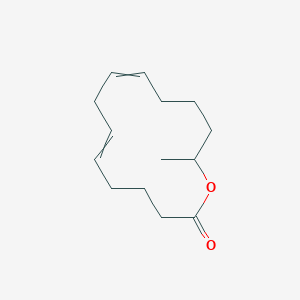
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
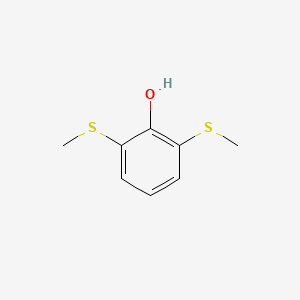

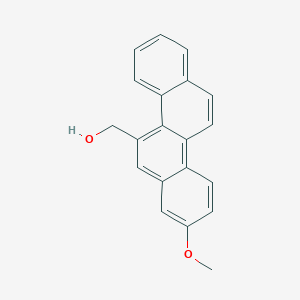
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
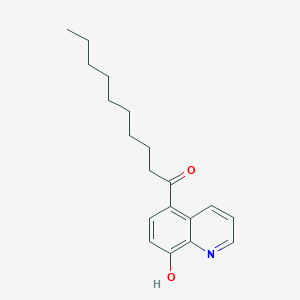


![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
